(2S)-2-hydroxy-2-(4-methylphenyl)acetic acid

Description

Nomenclature and Stereochemical Significance

(2S)-2-hydroxy-2-(4-methylphenyl)acetic acid is systematically named according to IUPAC conventions, which precisely describe its molecular structure. The "(2S)" designation is of paramount importance, indicating the specific stereochemical configuration at the second carbon atom, which is a chiral center. This specificity is crucial as different stereoisomers of a molecule can exhibit distinct biological activities and chemical properties. The compound is also commonly known by several synonyms, including (S)-p-Methylmandelic acid and (S)-2-Hydroxy-2-(p-tolyl)acetic acid. nih.gov The parent compound, mandelic acid, is an aromatic alpha-hydroxy acid, and this derivative features a methyl group at the para (4th) position of the phenyl ring. wikipedia.org The stereochemical integrity of this compound is vital for its applications, particularly in asymmetric synthesis and chiral separations.

Structural Features and Chirality

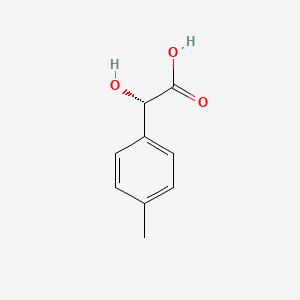

The molecular structure of this compound consists of a central acetic acid backbone. One of the alpha-hydrogens of the acetic acid is substituted with a hydroxyl (-OH) group, and the other with a 4-methylphenyl (p-tolyl) group. The key structural feature is the chiral carbon atom (C2), which is bonded to four different groups: a hydrogen atom, a hydroxyl group, a carboxyl group (-COOH), and a 4-methylphenyl group. This arrangement results in the existence of two non-superimposable mirror images, or enantiomers: this compound and (2R)-2-hydroxy-2-(4-methylphenyl)acetic acid. The "(S)" configuration, derived from the Latin sinister for left, is determined by the Cahn-Ingold-Prelog priority rules.

Table 1: Physicochemical Properties of this compound

| Property | Value |

| Molecular Formula | C9H10O3 |

| Molecular Weight | 166.17 g/mol nih.gov |

| Melting Point | 130–133°C vulcanchem.com |

| Boiling Point (Predicted) | 336.4±27.0°C vulcanchem.com |

| Density (Predicted) | 1.264±0.06 g/cm³ vulcanchem.com |

| pKa (Predicted) | 3.55±0.10 vulcanchem.com |

This data is based on predicted and experimental values from various chemical databases.

Contextual Importance in Organic Chemistry Research

This compound, as a chiral building block, holds significant importance in the realm of organic chemistry. Chiral compounds are fundamental in the synthesis of pharmaceuticals, agrochemicals, and other fine chemicals, where specific stereoisomers are often responsible for the desired biological or chemical activity. mdpi.comresearchgate.net This particular compound and its enantiomer are utilized as chiral resolving agents, which are instrumental in the separation of racemic mixtures into their individual enantiomeric components. mdpi.com Furthermore, it serves as a precursor in the asymmetric synthesis of more complex chiral molecules, where the inherent chirality of the starting material directs the stereochemical outcome of the reaction. researchgate.net Its structural similarity to mandelic acid, a compound with known applications in various industries, further underscores its relevance in ongoing research and development. wikipedia.orgnih.gov

Structure

3D Structure

Properties

IUPAC Name |

(2S)-2-hydroxy-2-(4-methylphenyl)acetic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10O3/c1-6-2-4-7(5-3-6)8(10)9(11)12/h2-5,8,10H,1H3,(H,11,12)/t8-/m0/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SFGURAWGCAPHON-QMMMGPOBSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)C(C(=O)O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=CC=C(C=C1)[C@@H](C(=O)O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

166.17 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

75172-62-2 | |

| Record name | (2S)-2-hydroxy-2-(4-methylphenyl)acetic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies for 2s 2 Hydroxy 2 4 Methylphenyl Acetic Acid

Asymmetric Synthesis Approaches

Asymmetric synthesis provides a direct route to the desired enantiomer, often with high stereoselectivity, minimizing the need for resolving racemic mixtures. Key strategies include enantioselective catalysis and the use of chiral auxiliaries.

Enantioselective Catalysis (e.g., Enzyme-Mediated Transformations)

Enzyme-mediated catalysis is a powerful tool for the synthesis of chiral compounds due to the high selectivity and mild reaction conditions offered by biocatalysts. Enzymes such as reductases and lipases are particularly relevant for the synthesis of (2S)-2-hydroxy-2-(4-methylphenyl)acetic acid.

One prominent method involves the enantioselective reduction of a corresponding α-keto acid or ester precursor, 2-oxo-2-(4-methylphenyl)acetic acid. Specific α-ketocarbonyl reductases can stereoselectively reduce the keto group to a hydroxyl group, yielding the desired (S)-enantiomer. For instance, reductases derived from microorganisms like Gluconobacter oxydans have been shown to effectively catalyze the NADPH-dependent reduction of various α-keto esters to their corresponding α-hydroxy esters with high enantioselectivity. The enzyme Gox1615, for example, has been identified to produce (S)-α-hydroxy carbonyl compounds. This biocatalytic reduction offers a direct and efficient route to the target molecule.

Table 1: Examples of Enzyme-Mediated Reductions

| Enzyme Source | Substrate | Product Configuration | Reference |

|---|---|---|---|

| Gluconobacter oxydans (Gox1615) | α-ketoesters | (S)-α-hydroxy esters |

Another enzymatic strategy is dynamic kinetic resolution (DKR), which combines enzymatic resolution with in-situ racemization of the starting material. Lipase-catalyzed enantioselective O-acylation of a racemic α-hydroxy acid can be employed. While the lipase selectively acylates one enantiomer, the unreactive enantiomer is continuously racemized, theoretically allowing for a 100% yield of the desired enantiomerically pure product. Lipases from Pseudomonas and Burkholderia families have proven suitable for such transformations.

Chiral Auxiliary-Based Synthesis

Chiral auxiliary-based synthesis involves the temporary attachment of a chiral molecule (the auxiliary) to a prochiral substrate. This auxiliary directs a subsequent chemical transformation to occur stereoselectively. After the desired stereocenter is created, the auxiliary is removed, yielding the enantiomerically enriched product.

While specific examples for the synthesis of this compound using this method are not extensively documented in readily available literature, the general principle can be applied. For instance, a prochiral precursor like 2-oxo-2-(4-methylphenyl)acetic acid could be esterified with a chiral alcohol. The resulting chiral ester would then undergo a diastereoselective reduction of the keto group. The steric hindrance imposed by the chiral auxiliary would favor the formation of one diastereomer over the other. Subsequent hydrolysis of the ester would remove the auxiliary and yield the desired enantiomer of the hydroxy acid. The success of this approach depends on the selection of an effective chiral auxiliary that provides high diastereoselectivity and is easily removed. Research in this area has focused on developing auxiliaries that can be cleaved under mild conditions to avoid racemization of the product.

Racemic Synthesis and Chiral Resolution Techniques

A common industrial approach involves the initial synthesis of a racemic mixture of 2-hydroxy-2-(4-methylphenyl)acetic acid, followed by a resolution step to separate the two enantiomers.

Diastereomeric Salt Formation and Fractional Crystallization

This classical resolution method relies on the reaction of the racemic carboxylic acid with an enantiomerically pure chiral base. This reaction forms a pair of diastereomeric salts which, unlike enantiomers, have different physical properties such as solubility.

The racemic 2-hydroxy-2-(4-methylphenyl)acetic acid is dissolved in a suitable solvent along with a chiral resolving agent, such as (1R,2S)-2-amino-1,2-diphenylethanol. The resulting diastereomeric salts, [(R)-acid·(chiral base)] and [(S)-acid·(chiral base)], will exhibit different solubilities in the chosen solvent. Through careful control of temperature and concentration, the less soluble diastereomeric salt will selectively crystallize out of the solution. The precipitated salt is then isolated by filtration. Finally, the enantiomerically pure acid is recovered from the salt by treatment with an achiral acid to neutralize the chiral base. The choice of solvent is crucial as it can influence which diastereomeric salt is less soluble.

Table 2: Chiral Resolving Agents and Solvents

| Racemic Compound Type | Resolving Agent | Solvent Example | Outcome | Reference |

|---|

Enzymatic Kinetic Resolution (e.g., Lipase-Catalyzed Esterification)

Enzymatic kinetic resolution (EKR) is a widely used technique that leverages the stereoselectivity of enzymes, most commonly lipases, to differentiate between the two enantiomers of a racemate. In the case of racemic 2-hydroxy-2-(4-methylphenyl)acetic acid, a lipase can selectively catalyze the esterification of one enantiomer, leaving the other unreacted.

The racemic acid is treated with an alcohol in the presence of a lipase, such as Candida antarctica lipase B (CAL-B or Novozym 435) or Burkholderia cepacia lipase (lipase PS). These enzymes exhibit a high degree of enantioselectivity, preferentially catalyzing the esterification of one enantiomer (e.g., the (R)-enantiomer) at a much faster rate than the other. The reaction is stopped at approximately 50% conversion, resulting in a mixture of the esterified (R)-enantiomer and the unreacted (S)-enantiomer of the acid. These two compounds, having different functional groups (ester vs. carboxylic acid), can then be easily separated by standard chemical methods like extraction. This method is highly effective, often yielding products with very high enantiomeric excess (>99%).

Table 3: Lipases Used in Kinetic Resolution

| Lipase Source | Reaction Type | Substrate | Result |

|---|---|---|---|

| Candida antarctica B (Novozym 435) | Transesterification | Racemic alcohols/acids | High conversion and enantioselectivity |

| Burkholderia cepacia (Lipase PS) | Esterification | Racemic alcohols/acids | High enantiomeric excess |

General Synthetic Routes and Reaction Conditions

The synthesis of the racemic precursor, 2-hydroxy-2-(4-methylphenyl)acetic acid, can be achieved through several conventional organic chemistry routes.

A common starting material is 4-methylbenzaldehyde. In one approach, it can be reacted with glyoxylic acid in a base-catalyzed condensation reaction. Another route involves the conversion of 4-methylbenzaldehyde to the corresponding cyanohydrin, followed by hydrolysis of the nitrile group to a carboxylic acid.

Alternatively, a synthetic pathway can start from 4-methylbenzyl cyanide. The benzyl cyanide is first hydrolyzed to 4-methylphenylacetic acid. This can be achieved by heating with aqueous acid, such as sulfuric acid. The resulting 4-methylphenylacetic acid can then be alpha-hydroxylated to introduce the hydroxyl group at the benzylic position, yielding the racemic product.

Table 4: General Reaction Conditions for Racemic Synthesis

| Starting Material | Reagents | Key Conditions | Product |

|---|---|---|---|

| 4-Methylbenzyl cyanide | H₂SO₄, H₂O | Heating under reflux | 4-Methylphenylacetic acid |

| 4-Methylphenylacetic acid | Brominating agent, then hydrolysis | α-bromination followed by nucleophilic substitution | Racemic 2-hydroxy-2-(4-methylphenyl)acetic acid |

Hydroxylation and Methoxylation of Phenylacetic Acid Derivatives

The direct enantioselective α-hydroxylation of 4-methylphenylacetic acid derivatives is a primary strategy for the synthesis of this compound. This transformation can be achieved through both biocatalytic and chemical methods.

Biocatalytic Hydroxylation:

Engineered microbial cytochrome P450 enzymes have emerged as powerful catalysts for the α-hydroxylation of phenylacetic acid esters. nih.gov Variants of cytochrome P450 BM-3 from Bacillus megaterium have been developed through directed evolution and rational design to exhibit high activity and enantioselectivity for this transformation. nih.gov The enzymatic reaction typically proceeds as follows:

Substrate: An ester of 4-methylphenylacetic acid is often used as the substrate to improve catalyst selectivity and facilitate product isolation. nih.gov

Catalyst: A specifically engineered P450 BM-3 variant, such as one with a key mutation like F87A, creates space in the active site to accommodate the substrate in a defined orientation for stereoselective hydroxylation. nih.gov

Reaction Conditions: The reaction is carried out in an aqueous medium under mild conditions, utilizing a cofactor such as NADPH for the monooxygenase activity.

This biocatalytic approach offers a green and efficient route to (S)-mandelic acid derivatives with high enantiomeric excess. nih.gov

Chemical Hydroxylation:

Chemical methods for asymmetric hydroxylation often involve the use of chiral auxiliaries or catalysts. One such method is the direct oxidation of chiral amide enolates using 2-sulfonyloxaziridines. In this approach, a chiral amide of 4-methylphenylacetic acid is first prepared. Deprotonation of this amide with a suitable base generates a chiral enolate, which then reacts with a 2-sulfonyloxaziridine as an electrophilic oxygen source to introduce the hydroxyl group. The diastereoselectivity of this reaction can be influenced by the counterion present in the reaction mixture. Subsequent hydrolysis of the chiral auxiliary yields the desired optically active α-hydroxy acid.

Another approach involves the conversion of a related phenylacetic acid derivative. For instance, a process for the preparation of 2-hydroxyphenylacetic acid involves treating 2-chlorophenylacetic acid with an alkali metal hydroxide in an organic solvent in the presence of a copper salt catalyst at elevated temperatures. While this specific example leads to a different isomer, the fundamental principle of nucleophilic substitution to introduce a hydroxyl group on a phenylacetic acid derivative is a relevant synthetic strategy.

| Method | Substrate | Catalyst/Reagent | Key Features |

| Biocatalytic Hydroxylation | Ester of 4-methylphenylacetic acid | Engineered Cytochrome P450 BM-3 | High enantioselectivity, mild reaction conditions, environmentally friendly. |

| Chiral Amide Oxidation | Chiral amide of 4-methylphenylacetic acid | 2-Sulfonyloxaziridine | Utilizes a chiral auxiliary to direct stereochemistry. |

| Nucleophilic Substitution | 2-Chloro-4-methylphenylacetic acid | Alkali metal hydroxide, Copper salt | High-temperature process for introducing a hydroxyl group. |

One-Pot Synthetic Procedures

One-pot syntheses are highly efficient as they reduce the need for intermediate purification steps, saving time and resources. For the synthesis of chiral α-hydroxy acids like this compound, both chemo- and biocatalytic one-pot strategies have been developed.

An example of an enantioselective one-pot synthesis for mandelic acid esters involves a sequence of Knoevenagel condensation, asymmetric epoxidation, and domino ring-opening hydrolysis (DROH). nih.govacs.org This organocatalytic approach can be adapted for the synthesis of the target molecule:

Knoevenagel Condensation: 4-Methylbenzaldehyde is reacted with a methylene-active compound like phenylsulfonyl acetonitrile.

Asymmetric Epoxidation: The resulting α,β-unsaturated nitrile is then asymmetrically epoxidized using a chiral organocatalyst, such as an epi-quinine-derived urea, in the presence of an oxidant like cumyl hydroperoxide.

Domino Ring-Opening Hydrolysis/Esterification: The chiral epoxide intermediate undergoes a domino ring-opening hydrolysis with water, followed by in-situ esterification or workup to yield the α-hydroxy acid. By selecting the appropriate enantiomer of the chiral catalyst, the (S)-configuration at the α-carbon can be favored. This method provides a straightforward route to highly valuable mandelic acid derivatives from simple aldehyde feedstocks. nih.govacs.org

Biocatalytic one-pot processes have also been explored. For instance, a cascade reaction for the synthesis of phenylglyoxylic acid from racemic mandelic acid has been developed using a combination of enzymes. nih.gov This involves a mandelate (B1228975) racemase, a D-mandelate dehydrogenase, and an L-lactate dehydrogenase co-expressed in E. coli. nih.gov While the product is different, this demonstrates the potential of multi-enzyme, one-pot systems for the synthesis of related compounds.

| One-Pot Strategy | Key Steps | Catalyst/Enzyme | Product |

| Organocatalytic Sequence | Knoevenagel condensation, Asymmetric epoxidation, Domino ring-opening hydrolysis | epi-Quinine-derived urea | (S)-2-hydroxy-2-(4-methylphenyl)acetic acid |

| Biocatalytic Cascade | Racemization and Oxidation | Mandelate racemase, Mandelate dehydrogenase | Phenylglyoxylic acid (from mandelic acid) |

Synthesis of Functionalized Derivatives and Analogs

The this compound scaffold can be further modified to create a variety of functionalized derivatives and analogs. The hydroxyl and carboxylic acid groups serve as handles for various chemical transformations.

Esterification and Amidation: The carboxylic acid moiety can be readily converted to esters and amides through standard coupling reactions. For example, reaction with an alcohol in the presence of an acid catalyst or a coupling agent like DCC (dicyclohexylcarbodiimide) yields the corresponding ester. Similarly, amides can be prepared by reacting the carboxylic acid with an amine using coupling agents such as EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide).

Modification of the Aromatic Ring: The 4-methylphenyl ring can be further functionalized. For instance, multi-step syntheses have been developed for the preparation of complex phenylacetic acid derivatives, such as 2-[(3,4,5-triphenyl)phenyl]acetic acid. nih.gov These synthetic routes often involve the construction of a substituted aromatic core followed by the introduction of the acetic acid side chain. Such methodologies could be adapted to introduce additional substituents onto the phenyl ring of the target molecule.

Derivatization of the Hydroxyl Group: The α-hydroxyl group can be acylated to form esters or alkylated to form ethers. These modifications can alter the biological activity and physicochemical properties of the parent molecule.

The general reactivity of α-hydroxy acids allows for a wide range of transformations to produce a library of derivatives for various applications.

| Functionalization Site | Reaction Type | Reagents | Resulting Derivative |

| Carboxylic Acid | Esterification | Alcohol, Acid catalyst/Coupling agent | Ester |

| Carboxylic Acid | Amidation | Amine, Coupling agent | Amide |

| Aromatic Ring | Electrophilic Aromatic Substitution | e.g., Halogenating agent, Lewis acid | Halogenated analog |

| Hydroxyl Group | Acylation | Acyl chloride/Anhydride (B1165640), Base | α-Acyloxy derivative |

| Hydroxyl Group | Alkylation | Alkyl halide, Base | α-Alkoxy derivative |

Advanced Characterization and Analytical Techniques

Spectroscopic Methods for Structural Elucidation

Spectroscopic techniques are fundamental to confirming the molecular structure of (2S)-2-hydroxy-2-(4-methylphenyl)acetic acid by probing the interactions of the molecule with electromagnetic radiation.

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for determining the carbon-hydrogen framework of an organic molecule.

¹H NMR: The proton NMR spectrum provides information on the number, environment, and connectivity of hydrogen atoms. For this compound, the spectrum exhibits distinct signals corresponding to the aromatic protons, the benzylic proton, the methyl protons, and the acidic/hydroxyl protons. A study reported the following chemical shifts in Dimethyl sulfoxide-d₆ (DMSO-d₆). doi.org The two aromatic protons adjacent to the chiral center and the two protons adjacent to the methyl group are chemically distinct, often appearing as two doublets. doi.org The single proton at the chiral center (benzylic proton) appears as a singlet, while the methyl group on the phenyl ring also gives a characteristic singlet. doi.org The acidic proton of the carboxylic acid and the proton of the hydroxyl group are often broad and their chemical shifts can be variable.

¹³C NMR: The carbon-13 NMR spectrum reveals the number of unique carbon environments in the molecule. The spectrum for this compound shows distinct resonances for the carboxyl carbon, the benzylic carbon, the four unique aromatic carbons (ipso-carbon attached to the chiral center, ipso-carbon attached to the methyl group, and the two pairs of ortho/meta carbons), and the methyl carbon. doi.org

| ¹H NMR (400 MHz) | ¹³C NMR (125 MHz) | ||

|---|---|---|---|

| Chemical Shift (δ, ppm) | Assignment | Chemical Shift (δ, ppm) | Assignment |

| 7.46 (d, J=7.5 Hz, 2H) | Aromatic (Ar-H) | 174.7 | Carboxyl (C=O) |

| 7.27 (d, J=7.9 Hz, 2H) | Aromatic (Ar-H) | 137.6 | Aromatic (ipso-C) |

| 5.16 (s, 1H) | Benzylic (CH-OH) | 137.3 | Aromatic (ipso-C) |

| 2.39 (s, 3H) | Methyl (Ar-CH₃) | 129.1 | Aromatic (CH) |

| Variable | -OH, -COOH | 127.0 | Aromatic (CH) |

| 72.6 | Benzylic (CH-OH) | ||

| 21.0 | Methyl (Ar-CH₃) |

Vibrational spectroscopy, including Fourier Transform Infrared (FT-IR) and Fourier Transform Raman (FT-Raman) spectroscopy, provides valuable information about the functional groups present in a molecule. The spectra are complementary, as some vibrational modes that are strong in IR may be weak in Raman, and vice-versa. Key vibrational modes for this compound include the O-H stretch of the hydroxyl and carboxylic acid groups, the C=O stretch of the carboxylic acid, and various C-H and C=C stretching and bending modes of the aromatic ring.

| Vibrational Mode | Typical Wavenumber (cm⁻¹) | Appearance (IR) | Appearance (Raman) |

|---|---|---|---|

| O-H stretch (Carboxylic acid dimer) | 2500-3300 | Broad | Weak |

| O-H stretch (Alcohol) | 3200-3600 | Broad/Sharp | Weak |

| C-H stretch (Aromatic) | 3000-3100 | Medium | Strong |

| C-H stretch (Aliphatic - CH₃) | 2850-3000 | Medium | Strong |

| C=O stretch (Carboxylic acid) | 1700-1725 | Very Strong | Medium |

| C=C stretch (Aromatic ring) | 1450-1600 | Medium-Strong | Strong |

| C-O stretch (Alcohol/Acid) | 1050-1300 | Strong | Weak-Medium |

| O-H bend (Carboxylic acid) | 1300-1440 | Medium | Weak |

UV-Visible spectroscopy provides information about the electronic transitions within a molecule. The chromophore in this compound is the para-substituted benzene (B151609) ring. This system gives rise to characteristic absorptions in the ultraviolet region, typically corresponding to π→π* transitions. The spectrum is expected to show two main absorption bands: a strong primary band (E2-band) around 200-220 nm and a weaker secondary band (B-band) with fine structure around 250-280 nm, which is characteristic of substituted benzenoid compounds. The exact absorption maxima (λmax) and molar absorptivity (ε) are dependent on the solvent used.

Chromatographic Methods for Enantiomeric Purity and Separation

Chromatographic techniques are essential for separating enantiomers and determining the enantiomeric purity of chiral compounds.

High-Performance Liquid Chromatography (HPLC) is a primary method for assessing the enantiomeric purity of this compound. While direct separation of enantiomers is possible on a chiral stationary phase (CSP), a common and robust alternative involves the derivatization of the racemic or enriched acid with a chiral resolving agent to form a mixture of diastereomers. These diastereomers, having different physical properties, can then be separated on a standard achiral stationary phase, such as silica (B1680970) gel. thermofisher.com

For example, the racemic p-methylmandelic acid can be reacted with a chiral amine or alcohol of known absolute configuration (e.g., (S)-(-)-α-phenylethylamine) to form diastereomeric amides or esters. The resulting mixture is then injected into an HPLC system. The difference in the spatial arrangement of the two diastereomers leads to different interactions with the stationary phase, resulting in different retention times and allowing for their separation and quantification. thermofisher.com

| Parameter | Typical Condition |

|---|---|

| Stationary Phase | Normal Phase (e.g., Silica Gel) |

| Mobile Phase | Hexane/Isopropanol or Hexane/Ethyl Acetate mixture |

| Flow Rate | 0.5 - 1.5 mL/min |

| Detection | UV detector (e.g., at 230 or 254 nm) |

| Chiral Derivatizing Agent | Chiral alcohol or amine (e.g., (R)-1-phenylethanol) |

Crystallographic Analysis for Absolute Configuration Determination

Single-crystal X-ray crystallography is the most definitive method for determining the three-dimensional structure of a molecule, including its absolute configuration. To determine the absolute stereochemistry of this compound, a suitable single crystal of the enantiomerically pure compound is required.

The analysis relies on the phenomenon of anomalous dispersion (or resonant scattering), which occurs when the X-ray wavelength used is near the absorption edge of an atom in the crystal. This effect violates Friedel's law, causing slight but measurable intensity differences between reflections that are otherwise equivalent (Bijvoet pairs). By analyzing these differences, the absolute arrangement of atoms in space can be determined.

For an enantiopure compound like this compound, it must crystallize in one of the 65 chiral (non-centrosymmetric) space groups. The crystallographic analysis of the (R)-enantiomer's racemic form has been reported, crystallizing in the centrosymmetric space group P b c a. rsc.org For the determination of the absolute configuration of the pure (S)-enantiomer, it would need to be crystallized separately. The refinement of the crystallographic data yields a Flack parameter, which should be close to zero for the correct enantiomer, confirming the (S) configuration.

| Parameter | Value |

|---|---|

| Crystal System | Orthorhombic |

| Space Group | P b c a |

| a (Å) | 9.8365 |

| b (Å) | 9.4215 |

| c (Å) | 19.2390 |

| α, β, γ (°) | 90, 90, 90 |

| Volume (ų) | 1783.5 |

| Z | 8 |

Single-Crystal X-ray Diffraction

Single-crystal X-ray diffraction is a powerful technique for determining the precise three-dimensional arrangement of atoms within a crystalline solid. For the enantiomer, (2R)-2-hydroxy-2-(4-methylphenyl)acetic acid, crystallographic data has been reported, providing insight into its solid-state structure, including bond lengths, angles, and intermolecular interactions. This analysis reveals the formation of hydrogen-bonded dimers in the crystal lattice. nih.gov

The crystallographic parameters for the related (R)-enantiomer are detailed in the table below. nih.gov The structure is characterized by an orthorhombic crystal system and the space group P b c a. nih.gov

Table 1: Crystallographic Data for (2R)-2-hydroxy-2-(4-methylphenyl)acetic acid

| Parameter | Value |

|---|---|

| Formula | C₉H₁₀O₃ |

| Crystal System | Orthorhombic |

| Space Group | P b c a |

| a (Å) | 9.8365 |

| b (Å) | 9.4215 |

| c (Å) | 19.2390 |

| α (°) | 90.00 |

| β (°) | 90.00 |

| γ (°) | 90.00 |

| Data Source | Coles, S. J.; et al. (2014) nih.gov |

Mass Spectrometry and Related Techniques

Mass spectrometry (MS) is an essential analytical technique used to determine the molecular weight and elucidate the structure of a compound by analyzing its fragmentation pattern upon ionization. The molecular weight of this compound is 166.17 g/mol . nih.gov

When subjected to techniques like electron impact (EI) ionization, the molecular ion (M⁺) is formed, which then undergoes fragmentation. chemguide.co.uk For carboxylic acids, characteristic fragmentation patterns include the loss of small neutral molecules or radicals. libretexts.org Common fragmentation pathways for this compound would involve the cleavage of bonds adjacent to the carboxyl and hydroxyl groups. libretexts.orgcore.ac.uk

Key expected fragmentations include:

Loss of the carboxyl group (-COOH): This results in the cleavage of the C-C bond between the chiral carbon and the carboxyl function, leading to a prominent fragment. libretexts.org

Loss of water (-H₂O): Dehydration is a common fragmentation pathway for alcohols.

Decarboxylation (-CO₂): Loss of carbon dioxide from the parent molecule.

Table 2: Predicted Mass Spectrometry Fragmentation for this compound

| m/z Value | Proposed Fragment | Description |

|---|---|---|

| 166 | [C₉H₁₀O₃]⁺ | Molecular Ion (M⁺) |

| 148 | [C₉H₈O₂]⁺ | Loss of H₂O |

| 121 | [C₈H₉O]⁺ | Loss of -COOH |

| 119 | [C₈H₇O]⁺ | Loss of H₂O from the [C₈H₉O]⁺ fragment |

| 91 | [C₇H₇]⁺ | Tropylium ion, from cleavage and rearrangement of the p-methylphenyl group |

Surface Analytical Techniques (e.g., X-ray Photoelectron Spectroscopy)

X-ray Photoelectron Spectroscopy (XPS) is a surface-sensitive quantitative spectroscopic technique that measures the elemental composition, empirical formula, chemical state, and electronic state of the elements that exist within a material. While specific experimental XPS data for this compound is not widely published, a theoretical spectrum can be predicted based on its molecular structure.

The molecule consists of carbon and oxygen in various chemical environments. This would result in distinct peaks in the C 1s and O 1s regions of the XPS spectrum.

C 1s Spectrum: Three main peaks are expected, corresponding to the different carbon environments:

Carbon atoms in the aromatic ring and the methyl group (C-C, C-H).

The α-carbon atom bonded to the hydroxyl group (C-OH).

The carboxylic acid carbon (O-C=O).

O 1s Spectrum: Two peaks are expected, corresponding to:

The oxygen atom of the hydroxyl group (C-OH).

The two oxygen atoms of the carboxyl group (O-C=O), which may or may not be resolved into two separate components for the carbonyl and hydroxyl oxygens.

Table 3: Predicted XPS Binding Energies for this compound

| Element | Core Level | Chemical Environment | Predicted Binding Energy (eV) |

|---|---|---|---|

| Carbon | C 1s | C-C, C-H | ~284.8 |

| C-OH | ~286.5 | ||

| O-C=O | ~289.0 | ||

| Oxygen | O 1s | C=O | ~532.0 |

Chemical Reactivity and Transformation Pathways

Reactions of the Carboxylic Acid Moiety

The carboxylic acid group is a primary site for nucleophilic acyl substitution reactions. One of the most common transformations is esterification.

Fischer Esterification: This reaction involves treating the carboxylic acid with an alcohol in the presence of a strong acid catalyst, such as sulfuric acid (H₂SO₄) or p-toluenesulfonic acid (TsOH). masterorganicchemistry.com The reaction is an equilibrium process. To drive it towards the formation of the ester, an excess of the alcohol is often used as the solvent, or the water generated during the reaction is removed. chemistrysteps.combyjus.com

The mechanism involves several reversible steps:

Protonation: The acid catalyst protonates the carbonyl oxygen of the carboxylic acid, which significantly increases the electrophilicity of the carbonyl carbon. masterorganicchemistry.com

Nucleophilic Attack: A molecule of the alcohol acts as a nucleophile, attacking the activated carbonyl carbon. This leads to the formation of a tetrahedral intermediate. organic-chemistry.org

Proton Transfer: A proton is transferred from the oxonium ion (formed from the attacking alcohol) to one of the hydroxyl groups. This converts the hydroxyl group into a good leaving group (water). byjus.com

Elimination: The lone pair of electrons on the remaining hydroxyl group reforms the carbonyl double bond, expelling a molecule of water. masterorganicchemistry.com

Deprotonation: The protonated ester is deprotonated by a base (like water or the alcohol) to regenerate the acid catalyst and yield the final ester product. byjus.com

Interactive Data Table: Fischer Esterification of (2S)-2-hydroxy-2-(4-methylphenyl)acetic acid

| Reactant | Catalyst | Product | Conditions |

| Methanol | H₂SO₄ | Methyl (2S)-2-hydroxy-2-(4-methylphenyl)acetate | Reflux |

| Ethanol | TsOH | Ethyl (2S)-2-hydroxy-2-(4-methylphenyl)acetate | Reflux, water removal |

| Propanol | HCl | Propyl (2S)-2-hydroxy-2-(4-methylphenyl)acetate | Excess propanol |

Other reactions involving the carboxylic acid moiety include conversion to an acid chloride using reagents like thionyl chloride (SOCl₂), followed by reaction with nucleophiles to form amides or other derivatives.

Reactions of the Benzylic Hydroxyl Group (e.g., Oxidation, Reduction, Esterification)

The secondary benzylic hydroxyl group is another key reactive site within the molecule. It can undergo oxidation, reduction, and esterification, although its reactivity can be sterically hindered by the adjacent tolyl and carboxylic acid groups.

Oxidation: The benzylic hydroxyl group can be oxidized to a ketone, yielding an α-keto acid. Various oxidizing agents can be employed for this transformation. The oxidation of α-hydroxy acids to their corresponding oxoacids is a well-established process. derpharmachemica.comresearchgate.net For example, chromium(VI)-based reagents have been used for this purpose. derpharmachemica.com The reaction with manganese(IV) oxide can also lead to the formation of the corresponding carbonyl compound. researchgate.net

Reduction: The reduction of the benzylic alcohol is less common as it would lead to the formation of (4-methylphenyl)acetic acid. Strong reducing agents like lithium aluminum hydride (LiAlH₄) would likely reduce both the benzylic alcohol and the carboxylic acid. Selective reduction would require careful choice of reagents and protective group strategies.

Esterification: The benzylic alcohol can also be esterified, though typically under different conditions than the carboxylic acid. For example, reaction with an acyl chloride or anhydride (B1165640) in the presence of a base could form an ester at the hydroxyl position.

Interactive Data Table: Reactions at the Benzylic Hydroxyl Group

| Reaction Type | Reagent | Product |

| Oxidation | Cr(VI) reagent | 2-oxo-2-(4-methylphenyl)acetic acid |

| Esterification | Acetic Anhydride, Pyridine | (2S)-2-(acetyloxy)-2-(4-methylphenyl)acetic acid |

Electrophilic and Nucleophilic Reactions on the Aromatic Ring

The aromatic ring of this compound is substituted with a methyl group and the hydroxyacetic acid side chain. These substituents influence the rate and position of electrophilic aromatic substitution reactions.

The methyl group (-CH₃) is a weakly activating group and an ortho, para-director. oneonta.edu This means it increases the electron density of the ring, particularly at the positions ortho and para to it, making the ring more susceptible to attack by electrophiles. The hydroxyacetic acid group [-CH(OH)COOH] is generally considered a deactivating group due to the electron-withdrawing nature of the carboxylic acid function. oneonta.edu

When both an activating and a deactivating group are present on a benzene (B151609) ring, the activating group typically controls the position of substitution. doubtnut.com Therefore, incoming electrophiles will be directed primarily to the positions ortho to the methyl group (positions 3 and 5 on the ring), as the para position is already occupied.

Typical Electrophilic Aromatic Substitution Reactions:

Nitration: Reaction with a mixture of nitric acid (HNO₃) and sulfuric acid (H₂SO₄) would introduce a nitro group (-NO₂) onto the ring, likely at the 3-position.

Halogenation: Treatment with a halogen (e.g., Br₂) and a Lewis acid catalyst (e.g., FeBr₃) would result in the addition of a halogen atom to the ring.

Sulfonation: Reaction with fuming sulfuric acid (H₂SO₄/SO₃) would introduce a sulfonic acid group (-SO₃H).

Nucleophilic aromatic substitution reactions are generally not favored on this electron-rich aromatic ring unless a strong electron-withdrawing group (like a nitro group) is present and conditions are harsh.

Computational and Theoretical Studies

Quantum Chemical Calculations (e.g., Density Functional Theory)

Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are instrumental in elucidating the fundamental properties of molecules. For aromatic α-hydroxy carboxylic acids such as (2S)-2-hydroxy-2-(4-methylphenyl)acetic acid, DFT methods like B3LYP with a 6-311++G(d,p) basis set are commonly used to achieve a balance between computational cost and accuracy. nih.govresearchgate.net

Conformational Analysis and Molecular Geometry Optimization

The three-dimensional structure of this compound is not static; it exists as an ensemble of different conformers arising from the rotation around single bonds. Conformational analysis of the parent compound, mandelic acid, has revealed the existence of four stable conformers. illinois.edu The relative stability of these conformers is determined by a delicate balance of intramolecular interactions, primarily hydrogen bonds involving the hydroxyl and carboxylic acid groups.

For this compound, the key rotational degrees of freedom are around the Cα-C(phenyl) and Cα-C(carboxyl) bonds. Geometry optimization of these conformers using DFT allows for the determination of their minimum energy structures, bond lengths, and bond angles. The most stable conformer is typically characterized by a strong intramolecular hydrogen bond between the α-hydroxyl group and the carbonyl oxygen of the carboxylic acid moiety. The presence of the para-methyl group on the phenyl ring is not expected to significantly alter the conformational preferences compared to mandelic acid, but it will affect the electronic properties and intermolecular interactions.

Table 1: Representative Calculated Bond Lengths and Angles for Mandelic Acid (Analogous Compound) Optimized with B3LYP/6-311++G(d,p) (Note: This data is for the parent mandelic acid and serves as a reference for the expected geometry of the 4-methyl derivative.)

| Parameter | Bond Length (Å) | Parameter | Bond Angle (°) |

| Cα-O(H) | 1.42 | O(H)-Cα-C(OOH) | 108.5 |

| Cα-C(OOH) | 1.53 | Cα-C(OOH)-O(H) | 111.8 |

| C=O | 1.21 | Cα-C(phenyl)-C | 120.1 |

| C-O(H) | 1.36 | H-O-Cα | 106.3 |

Source: Adapted from theoretical studies on mandelic acid derivatives. nih.govresearchgate.net

Electronic Structure and Reactivity Descriptors (e.g., HOMO/LUMO Analysis)

The electronic properties of a molecule are crucial for understanding its reactivity. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the frontier orbitals that play a key role in chemical reactions. The HOMO energy (EHOMO) is related to the molecule's ability to donate electrons, while the LUMO energy (ELUMO) relates to its ability to accept electrons. nih.gov

The energy gap between the HOMO and LUMO (ΔE = ELUMO - EHOMO) is a critical descriptor of molecular stability and reactivity. A smaller energy gap suggests higher reactivity. nih.gov For mandelic acid and its derivatives, the HOMO is typically localized on the phenyl ring, while the LUMO is distributed over the carboxylic acid group. nih.govresearchgate.net The introduction of a methyl group at the para position of the phenyl ring, being an electron-donating group, is expected to raise the energy of the HOMO, thereby slightly decreasing the HOMO-LUMO gap and increasing the molecule's reactivity compared to the unsubstituted mandelic acid.

Global reactivity descriptors, such as ionization potential (IP), electron affinity (EA), electronegativity (χ), and chemical hardness (η), can be derived from the HOMO and LUMO energies. These descriptors provide quantitative measures of the molecule's chemical behavior.

Table 2: Calculated Electronic Properties for Mandelic Acid (Analogous Compound) in Vacuum (Note: This data is for the parent mandelic acid. The 4-methyl derivative is expected to show a slightly higher EHOMO and a smaller ΔE.)

| Parameter | Value (eV) |

| EHOMO | -6.95 |

| ELUMO | -0.85 |

| Energy Gap (ΔE) | 6.10 |

Source: Adapted from DFT calculations on mandelic acid. nih.govresearchgate.net

Molecular Dynamics Simulations

Molecular Dynamics (MD) simulations can be applied to study the dynamic behavior of this compound in different environments, such as in aqueous solution. MD simulations model the movement of atoms over time, providing insights into conformational dynamics, solvation processes, and intermolecular interactions. nih.govresearchgate.net For instance, simulations have been used to investigate the role of dynamic hydrogen bonds in aqueous solutions of similar molecules. researchgate.net In the context of chiral recognition, MD simulations can elucidate the stability of diastereomeric complexes formed between the acid and a chiral selector, explaining preferences observed experimentally. nih.gov Such simulations could model the interactions of this compound with other chiral molecules or with a stationary phase in chromatography, revealing the structural and energetic basis for enantioselective separation. mdpi.com

Spectroscopic Property Prediction

Quantum chemical calculations are highly effective in predicting various spectroscopic properties, which can then be compared with experimental data to confirm molecular structure. nih.gov

Vibrational Spectra (IR and Raman): Theoretical calculations of vibrational frequencies and intensities using DFT can generate predicted Infrared (IR) and Raman spectra. These calculations help in the assignment of experimental spectral bands to specific vibrational modes of the molecule, such as the characteristic stretching vibrations of the O-H, C=O, and C-O bonds. nih.gov

NMR Spectra: The prediction of Nuclear Magnetic Resonance (NMR) chemical shifts (¹H and ¹³C) and coupling constants is another powerful application of DFT. mdpi.com The GIAO (Gauge-Including Atomic Orbital) method is commonly employed for this purpose. mdpi.com Comparing the calculated NMR parameters with experimental spectra is a crucial step in structural elucidation and stereochemical assignment.

Chirality Recognition Mechanisms

Understanding the mechanisms of chiral recognition is fundamental for enantioselective synthesis and separation. Computational studies provide molecular-level insights into how a chiral molecule like this compound interacts differently with other chiral entities.

The "three-point interaction model" is a foundational concept where a chiral selector must have at least three points of interaction with the enantiomers, with at least one of these being stereochemically dependent. These interactions can include hydrogen bonds, π-π stacking, steric hindrance, and electrostatic interactions.

Computational studies combining quantum mechanics and molecular dynamics have been used to analyze the diastereomeric complexes formed between mandelic acid enantiomers and chiral resolving agents. nih.gov These studies can calculate the binding energies of the complexes, revealing which enantiomer binds more strongly. For example, analysis of the complex between mandelic acid and a chiral selector like BINOL showed that enantioselective preference is driven by differences in Gibbs free energies, which can be dissected into specific intermolecular interactions. nih.gov Similarly, computational methods can be used to investigate how mandelic acid derivatives serve as building blocks for chiral coordination polymers, where recognition is dictated by coordination bonds and supramolecular interactions. tandfonline.com

Academic Applications in Organic Synthesis and Materials Science

As a Chiral Building Block in Asymmetric Synthesis

The enantiomerically pure nature of (2S)-2-hydroxy-2-(4-methylphenyl)acetic acid makes it a significant starting material in asymmetric synthesis. This methodology is fundamental in the production of compounds where a specific three-dimensional arrangement of atoms is essential for their function, particularly in the pharmaceutical and fine chemical industries. Chiral molecules can have vastly different biological activities, with one enantiomer often being therapeutically active while the other may be inactive or even harmful. The use of chiral building blocks like this compound allows for the direct incorporation of a defined stereocenter into a target molecule, ensuring the desired stereochemical outcome.

While specific, named pharmaceutical products directly synthesized from This compound are not extensively documented in publicly available literature, the broader class of mandelic acid derivatives is well-established as crucial precursors for a variety of drugs wikipedia.orgresearchgate.net. For instance, mandelic acid itself is a precursor to drugs like cyclandelate and homatropine wikipedia.org. The structural motif of a chiral α-hydroxy acid is a common feature in many biologically active molecules. Therefore, This compound holds significant potential as a starting material for the synthesis of complex chiral pharmaceuticals and fine chemicals. The synthesis of enantiomerically pure α-branched α-hydroxy acids is a key area of research, with methods including enzymatic synthesis and the use of chiral auxiliaries being developed to produce these valuable intermediates mdpi.comresearchgate.net.

In the field of peptide synthesis, the incorporation of unnatural or modified amino acids is a common strategy to enhance the stability, bioactivity, and conformational properties of peptides. The use of the 9-fluorenylmethoxycarbonyl (Fmoc) protecting group is a cornerstone of modern solid-phase peptide synthesis (SPPS) due to its base-lability, which allows for mild deprotection conditions nih.govchempep.com.

Role in Ligand Design for Catalysis and Coordination Chemistry

The structural features of This compound , namely the carboxylate and hydroxyl groups, make it a potentially effective chelating ligand for metal ions. The formation of stable metal complexes is central to the fields of catalysis and coordination chemistry.

Although specific studies on the metal chelates of This compound are not prominent in the available literature, the principles of coordination chemistry suggest its capability to act as a bidentate ligand. The carboxylate group can coordinate to a metal center, while the α-hydroxy group provides a second point of attachment, forming a stable five-membered chelate ring. The formation of such chelates is a common feature of α-hydroxy acids and is crucial for their role in various chemical and biological processes mdpi.com. The chirality of the ligand can also influence the geometry and properties of the resulting metal complex, which is a key aspect in the design of chiral catalysts for asymmetric reactions.

Enzyme-mimetic systems, or biomimetic catalysis, aim to replicate the high efficiency and selectivity of natural enzymes using smaller, synthetic molecules nih.govskku.edu. Chiral ligands are often employed in these systems to create a chiral environment around a metal center, mimicking the active site of an enzyme. While there is no specific research detailing the use of This compound in enzyme-mimetic systems, its structure is analogous to substrates and products of certain enzymes, such as those in the mandelate (B1228975) pathway wikipedia.org. The chiral α-hydroxy acid moiety could be used to design ligands that mimic the binding of natural substrates, potentially leading to the development of novel catalysts for stereoselective transformations.

Synthetic Utility in Agrochemical and Dye Synthesis

The application of This compound in the fields of agrochemical and dye synthesis is not well-documented in the scientific literature. However, related phenylacetic acid derivatives have found use in these areas. For example, some phenylacetic acid derivatives are used as precursors for herbicides and plant growth regulators.

In the context of dye synthesis, aromatic carboxylic acids can be used as building blocks or modifying agents to influence the solubility, color, and binding properties of dyes nih.gov. While no direct application of This compound in this field has been reported, its chemical structure suggests potential for such applications, although this remains an area for future exploration.

Biochemical Transformations and Metabolic Pathways Excluding Clinical Outcomes

Enzymatic Biotransformations (e.g., Glucuronidation and Enzymatic Hydrolysis)

Enzymatic biotransformations are key processes in the metabolism of xenobiotics and endogenous compounds. For (2S)-2-hydroxy-2-(4-methylphenyl)acetic acid, two significant enzymatic reactions are plausible: glucuronidation and enzymatic hydrolysis, particularly of its ester derivatives.

Glucuronidation:

Glucuronidation is a major Phase II metabolic pathway that enhances the water solubility of compounds, facilitating their excretion. nih.gov This process involves the transfer of glucuronic acid from uridine (B1682114) diphosphate (B83284) glucuronic acid (UDPGA) to a substrate, catalyzed by UDP-glucuronosyltransferases (UGTs). nih.gov Carboxylic acid-containing compounds are known to undergo glucuronidation to form acyl glucuronides. nih.gov Several human UGT isoforms, including UGT2B7, UGT1A3, and UGT1A9, are known to catalyze the formation of these conjugates. nih.gov

Given the presence of a carboxylic acid moiety in this compound, it is a potential substrate for UGT enzymes. The reaction would result in the formation of an acyl glucuronide, a more polar metabolite readily eliminated from the body. Studies on various carboxylic acid analogues have shown that UGT2B7 exhibits high efficiency in their glucuronidation, suggesting it could be a key enzyme in the metabolism of this compound. nih.gov The formation of reactive acyl glucuronides has been linked to idiosyncratic drug toxicity for some carboxylic acid-containing drugs, as they can covalently bind to proteins. hyphadiscovery.comdrughunter.com

Enzymatic Hydrolysis:

While the parent compound itself is not an ester, its derivatives could be subject to enzymatic hydrolysis. Esterases and lipases are enzymes that catalyze the hydrolysis of ester bonds. researchgate.net If this compound were present in an esterified form, these enzymes would play a role in releasing the active acid. The stereoselectivity of these enzymes is a critical aspect; for instance, esterases from Pseudomonas sp. and lipases from Aspergillus fumigatus have demonstrated stereospecific hydrolysis of mandelate (B1228975) esters. mdpi.com This suggests that enzymatic hydrolysis of a racemic ester of 2-hydroxy-2-(4-methylphenyl)acetic acid could potentially be enantioselective.

| Biotransformation | Enzyme Class | Potential Metabolite | Significance |

| Glucuronidation | UDP-glucuronosyltransferases (UGTs) | (2S)-2-hydroxy-2-(4-methylphenyl)acetyl-β-D-glucuronide | Increased water solubility and excretion |

| Enzymatic Hydrolysis | Esterases, Lipases | This compound (from ester) | Release of the active carboxylic acid from an ester prodrug |

Microbial Degradation Pathways of Related Phenylacetic Acid Derivatives

Microorganisms have evolved diverse catabolic pathways to utilize aromatic compounds as carbon and energy sources. The degradation of phenylacetic acid (PAA) and its derivatives has been extensively studied in various bacteria. frontiersin.org Although specific pathways for this compound are not detailed, the established PAA degradation pathway provides a relevant model.

The bacterial degradation of PAA typically proceeds through the activation of the carboxylic acid to its coenzyme A (CoA) thioester, followed by hydroxylation of the phenyl ring and subsequent ring cleavage. The central "PAA catabolon" involves a set of paa genes encoding the necessary enzymes for this pathway.

A common aerobic degradation pathway for phenylacetic acid involves the following key steps:

Activation: Phenylacetate is converted to phenylacetyl-CoA by phenylacetyl-CoA ligase.

Ring Attack: The aromatic ring of phenylacetyl-CoA is hydroxylated.

Ring Cleavage: The hydroxylated ring undergoes cleavage to form aliphatic intermediates.

Central Metabolism: The resulting intermediates are further metabolized via central metabolic pathways like the tricarboxylic acid (TCA) cycle.

For substituted phenylacetic acids, such as those with a methyl group, degradation pathways are also known. For instance, some lactic acid bacteria can metabolize phenylacetic acid. frontiersin.org The degradation of the structurally related mandelic acid by Pseudomonas convexa involves hydroxylation to 4-hydroxymandelic acid, followed by further enzymatic conversions. nih.gov This suggests that a similar initial hydroxylation step could be involved in the microbial metabolism of this compound.

| Organism Type | General Pathway | Key Intermediates (Inferred) |

| Bacteria (e.g., Pseudomonas) | Phenylacetic Acid Degradation | (4-methylphenyl)acetyl-CoA, hydroxylated derivatives |

| Lactic Acid Bacteria | Phenylacetic Acid Metabolism | Various metabolic products |

| Bacteria (e.g., Pseudomonas) | Mandelic Acid Degradation | Hydroxylated aromatic intermediates |

Interaction with Specific Molecular Targets (Mechanistic Studies)

The biological activity of chiral molecules often depends on their specific interactions with protein targets such as enzymes and receptors. The α-hydroxy acid moiety and the substituted phenyl ring of this compound are key structural features that would govern these interactions.

Studies on mandelate racemase, an enzyme that interconverts the enantiomers of mandelic acid, have provided detailed insights into enzyme-substrate interactions. These studies highlight the importance of the α-hydroxyl group for ligand recognition and binding within the enzyme's active site. acs.org Specifically, interactions with amino acid residues like Asn 197 are crucial for stabilizing the transition state during catalysis. acs.org

| Structural Feature | Potential Interaction Type | Relevance to Molecular Targeting |

| α-hydroxyl group | Hydrogen bonding | Crucial for recognition and binding to active sites of enzymes or receptors. |

| Carboxyl group | Ionic interactions, Hydrogen bonding | Anchoring the molecule within a binding site. |

| 4-methylphenyl group | Hydrophobic interactions, van der Waals forces | Contributes to binding affinity and selectivity. |

Future Research Directions and Unexplored Avenues

Development of Novel and Green Synthetic Routes

The chemical industry's shift towards sustainability has spurred the development of environmentally benign methods for synthesizing chiral compounds. Traditional chemical syntheses often involve hazardous reagents, harsh reaction conditions, and produce significant waste. In contrast, green synthetic routes aim to improve efficiency, reduce environmental impact, and utilize renewable resources.

Biocatalysis has emerged as a powerful tool for the enantioselective synthesis of (S)-p-methylmandelic acid and its derivatives. mdpi.comwhiterose.ac.ukillinois.edu Enzymes such as nitrilases, lipases, and esterases offer high stereoselectivity under mild reaction conditions. mdpi.com For instance, the kinetic resolution of racemic esters of p-methylmandelic acid using lipases can yield the (S)-enantiomer with high enantiomeric excess. mdpi.com Furthermore, the use of whole-cell biocatalysts is being explored to simplify processes and reduce costs associated with enzyme purification. manchester.ac.uk

Another promising green approach is asymmetric organocatalysis, which utilizes small organic molecules as catalysts. unisa.itresearchgate.net This method avoids the use of toxic heavy metals and offers high enantioselectivity. Research is ongoing to develop more efficient and recyclable organocatalysts for the synthesis of (S)-p-methylmandelic acid derivatives. unisa.itresearchgate.net

The principles of green chemistry are also being applied to optimize reaction conditions and minimize waste. This includes the use of greener solvents, such as water or ionic liquids, and the development of one-pot synthesis protocols that reduce the number of purification steps. unisa.itmdpi.com The following table summarizes some key aspects of emerging green synthetic routes.

| Synthetic Strategy | Key Features | Potential Advantages |

|---|---|---|

| Biocatalysis | Use of enzymes (e.g., lipases, nitrilases) or whole-cell systems. mdpi.commanchester.ac.uk | High enantioselectivity, mild reaction conditions, reduced waste. |

| Asymmetric Organocatalysis | Employment of small chiral organic molecules as catalysts. unisa.itresearchgate.net | Avoidance of heavy metals, high enantioselectivity. |

| Green Chemistry Approaches | Utilization of eco-friendly solvents, one-pot syntheses. unisa.itmdpi.com | Reduced environmental impact, improved process efficiency. |

Exploration of Advanced Catalytic Applications

The inherent chirality of (2S)-2-hydroxy-2-(4-methylphenyl)acetic acid makes it an attractive scaffold for the design of novel chiral ligands and catalysts for asymmetric synthesis. unisa.itrsc.org The development of such catalysts is crucial for the efficient production of enantiomerically pure compounds in the pharmaceutical and fine chemical industries.

Derivatives of (S)-p-methylmandelic acid can be incorporated into ligands for metal-catalyzed asymmetric reactions. rsc.orgnsf.gov For example, ligands containing the (S)-p-methylmandelic acid moiety can be used in asymmetric hydrogenation, oxidation, and carbon-carbon bond-forming reactions. The steric and electronic properties of the p-methylphenyl group can be fine-tuned to optimize the stereoselectivity of these catalytic processes. Research in this area focuses on synthesizing a variety of ligands and evaluating their performance in a range of asymmetric transformations. unisa.it

Furthermore, this compound itself can act as a chiral co-catalyst or resolving agent in certain reactions. nsf.gov Its ability to form diastereomeric complexes with other chiral molecules can be exploited for enantioselective separations and reactions.

The following table highlights potential catalytic applications for this chiral compound.

| Application Area | Description | Research Focus |

|---|---|---|

| Chiral Ligand Synthesis | Incorporation of the (S)-p-methylmandelic acid scaffold into ligands for metal catalysts. unisa.itrsc.org | Design of ligands for asymmetric hydrogenation, oxidation, and C-C bond formation. |

| Asymmetric Organocatalysis | Use of derivatives as organocatalysts for various transformations. nih.gov | Development of efficient and recyclable catalysts for Michael additions, aldol (B89426) reactions, etc. |

| Chiral Resolving Agent | Application in the separation of racemic mixtures. nsf.gov | Exploring its effectiveness for the resolution of a wider range of chiral compounds. |

In-depth Computational Modeling for Reaction Prediction and Material Design

Computational modeling has become an indispensable tool in modern chemical research, enabling the prediction of reaction outcomes, the elucidation of reaction mechanisms, and the rational design of new molecules and materials. nih.govresearchgate.net Density Functional Theory (DFT) and molecular dynamics (MD) simulations are particularly valuable for studying chiral systems. nih.govarxiv.org

DFT calculations can be used to investigate the transition states of reactions involving this compound, providing insights into the origins of stereoselectivity. illinois.eduresearchgate.net This understanding can guide the design of more efficient catalysts and the optimization of reaction conditions. For instance, computational studies can help in predicting how modifications to the ligand structure will affect the enantiomeric excess of a catalytic reaction. nih.govresearchgate.net

Molecular dynamics simulations can be employed to study the interactions of (S)-p-methylmandelic acid with other molecules, which is crucial for understanding chiral recognition phenomena. nsf.govnih.gov This is particularly relevant for designing effective chiral resolving agents and for understanding the mechanisms of enzyme-catalyzed reactions. nih.gov

Furthermore, computational methods are being developed to predict the properties of polymers and other materials derived from this compound. researchgate.netresearchgate.net These in silico predictions can accelerate the discovery of new functional materials with desired thermal, mechanical, and optical properties. researchgate.net

| Computational Method | Application in (S)-p-Methylmandelic Acid Research | Expected Outcomes |

|---|---|---|

| Density Functional Theory (DFT) | Investigation of reaction mechanisms and transition states. illinois.eduresearchgate.net | Prediction of stereoselectivity, guidance for catalyst design. |

| Molecular Dynamics (MD) | Simulation of intermolecular interactions and chiral recognition. nih.govarxiv.org | Understanding of enzyme-substrate binding and design of resolving agents. |

| Polymer Informatics | Prediction of properties for polymers derived from the chiral monomer. researchgate.netresearchgate.net | Accelerated discovery of new materials with tailored properties. |

Design of Novel Functional Materials Incorporating the Chiral Scaffold

The unique stereochemistry of this compound makes it an excellent building block for the creation of advanced functional materials with tailored properties. researchgate.netnih.govmpg.de The incorporation of this chiral scaffold can impart specific optical, recognition, and catalytic properties to the resulting materials.

One area of active research is the synthesis of chiral polymers . researchgate.netnih.gov By polymerizing derivatives of (S)-p-methylmandelic acid, it is possible to create materials with helical structures that can interact selectively with other chiral molecules. These polymers have potential applications in chiral chromatography, enantioselective sensing, and as chiral catalysts. researchgate.net

Another exciting avenue is the use of this compound as a ligand for the construction of chiral Metal-Organic Frameworks (MOFs) . nih.govnih.govrsc.org MOFs are highly porous materials with a crystalline structure, and incorporating chiral ligands can create enantioselective pores. nih.govrsc.org These chiral MOFs can be used for the separation of racemic mixtures, asymmetric catalysis, and as chiral sensors. nih.gov The modular nature of MOFs allows for the systematic tuning of their properties by modifying the metal nodes and organic linkers. nih.gov

The development of these novel materials is driven by the need for advanced technologies in areas such as pharmaceuticals, materials science, and environmental remediation. The table below outlines some of the potential applications of functional materials derived from this chiral compound.

| Material Type | Key Features | Potential Applications |

|---|---|---|

| Chiral Polymers | Helical structures, selective interaction with enantiomers. researchgate.net | Chiral chromatography, enantioselective sensing, asymmetric catalysis. |

| Chiral Metal-Organic Frameworks (MOFs) | Enantioselective pores, high surface area. nih.govnih.gov | Enantiomeric separation, heterogeneous asymmetric catalysis, chiral sensing. |

| Functionalized Surfaces | Immobilized chiral molecules for selective binding. | Chiral recognition in sensors and separation membranes. |

Q & A

Basic Research Questions

Q. What are the most reliable synthetic routes for (2S)-2-hydroxy-2-(4-methylphenyl)acetic acid, and how can stereoselectivity be optimized?

- Methodological Answer : The compound can be synthesized via asymmetric catalysis or enzymatic resolution. For example, chiral auxiliaries like Evans oxazolidinones may enforce stereocontrol during α-hydroxylation of 4-methylphenylacetic acid precursors . Alternatively, enzymatic hydrolysis using lipases or esterases can resolve racemic mixtures, as demonstrated in related mandelic acid derivatives . Reaction conditions (e.g., solvent polarity, temperature) should be systematically varied to optimize enantiomeric excess (e.e.), monitored by chiral HPLC .

Q. Which analytical techniques are critical for confirming the stereochemical purity and structural integrity of this compound?

- Methodological Answer :

- Chiral HPLC : Use polysaccharide-based columns (e.g., Chiralpak AD-H) with hexane/isopropanol mobile phases to resolve enantiomers. Compare retention times with authentic standards .

- X-ray Crystallography : For definitive stereochemical confirmation, grow single crystals in polar solvents (e.g., methanol/water) and analyze using synchrotron radiation, as seen in structurally related dioxopiperazine derivatives .

- NMR Spectroscopy : Employ - NOESY to detect spatial proximity between the hydroxyl proton and aromatic methyl group, confirming the (2S) configuration .

Q. How does the compound’s stability vary under different pH and temperature conditions?

- Methodological Answer : Conduct accelerated stability studies by incubating the compound in buffers (pH 1–13) at 25–60°C. Monitor degradation via LC-MS, noting hydrolysis of the α-hydroxy acid moiety under acidic conditions or racemization in alkaline media. Thermal gravimetric analysis (TGA) can identify decomposition points (>150°C for related hydroxy acids) .

Advanced Research Questions

Q. What role does the stereochemistry of the α-hydroxy group play in modulating biological activity or receptor binding?

- Methodological Answer : Compare the (2S) and (2R) enantiomers in assays targeting enzymes like hydroxyacid dehydrogenases. Molecular docking studies using software (e.g., AutoDock Vina) can predict binding affinities to active sites, where the (2S) configuration may favor hydrogen bonding with conserved residues (e.g., Tyr or Lys in dehydrogenases) . In vitro activity assays should validate these predictions using purified enzymes.

Q. How can computational modeling predict the compound’s interactions with biological targets or its metabolic fate?

- Methodological Answer :

- Density Functional Theory (DFT) : Calculate the compound’s electrostatic potential surfaces to identify nucleophilic/electrophilic regions, predicting sites for metabolic hydroxylation or glucuronidation .

- Molecular Dynamics (MD) Simulations : Simulate binding to cytochrome P450 isoforms (e.g., CYP3A4) to estimate metabolic stability. Correlate with in vitro microsomal assays .

Q. What experimental strategies resolve discrepancies in spectral data (e.g., conflicting NMR or IR peaks) for this compound?

- Methodological Answer :

- Variable Temperature NMR : Detect dynamic effects (e.g., rotamers) by acquiring spectra at 25–50°C. Slow exchange regimes may reveal hidden peaks .

- IR Coupled with DFT : Compare experimental IR bands (e.g., C=O stretch at ~1700 cm⁻¹) with DFT-simulated spectra to assign ambiguous vibrations .

Q. How can researchers design derivatives of this compound to study structure-activity relationships (SAR) while preserving stereochemical integrity?

- Methodological Answer : Introduce substituents at the 4-methylphenyl group (e.g., halogens, methoxy) via Suzuki-Miyaura cross-coupling. Protect the α-hydroxy group as a silyl ether (e.g., TBS) during synthesis to prevent racemization . Assess SAR using cell-based assays (e.g., inhibition of bacterial D-alanine ligase for antimicrobial studies) .

Q. What advanced chromatographic or spectroscopic methods detect trace degradation products or enantiomeric impurities?

- Methodological Answer :

- LC-HRMS/MS : Use high-resolution mass spectrometry with fragmentation (e.g., CID) to identify degradation products (e.g., decarboxylated or oxidized species) .

- Chiral SFC : Supercritical fluid chromatography (CO₂/methanol) offers faster enantiomer separation than HPLC, with detection limits <0.1% for minor enantiomers .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.